molecular formula C7H8INO B13097535 4-Iodo-2-methoxy-6-methylpyridine

4-Iodo-2-methoxy-6-methylpyridine

Cat. No.: B13097535
M. Wt: 249.05 g/mol
InChI Key: JAILFRXPTGCDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methoxy-6-methylpyridine: is a versatile organic compound with the molecular formula C7H8INO It is a derivative of pyridine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-6-methylpyridine typically involves the iodination of 2-methoxy-6-methylpyridine. One common method is the Sandmeyer reaction , where 2-methoxy-6-methylpyridine is first diazotized and then treated with potassium iodide to introduce the iodine atom . Another method involves the direct iodination of 2-methoxy-6-methylpyridine using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxy-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azido, cyano, or other substituted pyridines.

    Coupling Reactions: Formation of biaryl compounds or other complex structures.

    Oxidation: Products may include iodinated pyridine derivatives with higher oxidation states.

Scientific Research Applications

4-Iodo-2-methoxy-6-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-6-methylpyridine in various reactions involves the activation of the iodine atom, which serves as a leaving group in substitution and coupling reactions. The methoxy and methyl groups influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison: 4-Iodo-2-methoxy-6-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of the methoxy group at the 2-position and the iodine at the 4-position makes it particularly suitable for certain synthetic applications, such as selective coupling reactions and the formation of complex molecular architectures .

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

4-iodo-2-methoxy-6-methylpyridine

InChI

InChI=1S/C7H8INO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3

InChI Key

JAILFRXPTGCDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.